molecular formula C2H6NNaO3S2 B12659270 Sodium 2-aminoethyl thiosulphate CAS No. 94023-64-0

Sodium 2-aminoethyl thiosulphate

Cat. No.: B12659270
CAS No.: 94023-64-0
M. Wt: 179.20 g/mol
InChI Key: VAVJLFXZXXAKRM-UHFFFAOYSA-M
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Description

Sodium 2-aminoethyl thiosulphate is a chemical compound with the molecular formula C2H6NNaO3S2. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both amino and thiosulphate groups, making it a versatile reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-aminoethyl thiosulphate can be synthesized through several methods. One common approach involves the reaction of 2-aminoethanethiol with sodium thiosulphate under controlled conditions. The reaction typically requires a solvent such as water or ethanol and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-aminoethyl thiosulphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfonates.

    Reduction: It can be reduced to form thiols or other sulfur-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiosulphate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, methanol.

Major Products Formed:

    Oxidation: Disulfides, sulfonates.

    Reduction: Thiols.

    Substitution: Various substituted thiosulphates.

Scientific Research Applications

Sodium 2-aminoethyl thiosulphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

    Biology: It is employed in biochemical assays and as a reducing agent in protein chemistry.

    Medicine: It has potential therapeutic applications, including as an antidote for cyanide poisoning and in the treatment of certain medical conditions.

    Industry: It is used in the textile industry for dyeing and bleaching processes, as well as in the paper industry for dechlorination.

Mechanism of Action

The mechanism of action of sodium 2-aminoethyl thiosulphate involves its ability to donate sulfur atoms in various biochemical and chemical reactions. It acts as a reducing agent, converting harmful substances into less toxic forms. For example, in the treatment of cyanide poisoning, it converts cyanide into thiocyanate, which is less toxic and can be excreted by the body.

Comparison with Similar Compounds

    Sodium thiosulphate: Used in similar applications but lacks the amino group.

    Ammonium thiosulphate: Similar in function but different in solubility and reactivity.

    Potassium thiosulphate: Used in agriculture as a fertilizer.

Uniqueness: Sodium 2-aminoethyl thiosulphate is unique due to the presence of both amino and thiosulphate groups, which allows it to participate in a wider range of chemical reactions compared to other thiosulphates. This dual functionality makes it a valuable reagent in both research and industrial applications.

Properties

CAS No.

94023-64-0

Molecular Formula

C2H6NNaO3S2

Molecular Weight

179.20 g/mol

IUPAC Name

sodium;2-oxidosulfonothioyloxyethanamine

InChI

InChI=1S/C2H7NO3S2.Na/c3-1-2-6-8(4,5)7;/h1-3H2,(H,4,5,7);/q;+1/p-1

InChI Key

VAVJLFXZXXAKRM-UHFFFAOYSA-M

Canonical SMILES

C(COS(=O)(=S)[O-])N.[Na+]

Origin of Product

United States

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